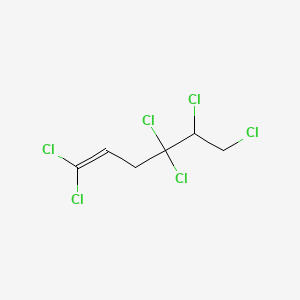

1,1,4,4,5,6-Hexachlorohex-1-ene

Description

1,1,4,4,5,6-Hexachlorohex-1-ene is a chlorinated alkene with the molecular formula C₆H₆Cl₆, characterized by six chlorine atoms substituted at positions 1, 1, 4, 4, 5, and 6 of a hexene backbone. The presence of a double bond (hex-1-ene) and multiple chlorines likely confers high reactivity and environmental persistence, similar to other polychlorinated compounds .

Properties

CAS No. |

60870-81-7 |

|---|---|

Molecular Formula |

C6H6Cl6 |

Molecular Weight |

290.8 g/mol |

IUPAC Name |

1,1,4,4,5,6-hexachlorohex-1-ene |

InChI |

InChI=1S/C6H6Cl6/c7-3-4(8)6(11,12)2-1-5(9)10/h1,4H,2-3H2 |

InChI Key |

QXENTOGJLPACCM-UHFFFAOYSA-N |

Canonical SMILES |

C(C=C(Cl)Cl)C(C(CCl)Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Direct Chlorination of Hex-1-ene

The most straightforward route to 1,1,4,4,5,6-hexachlorohex-1-ene involves the radical-mediated chlorination of hex-1-ene under controlled conditions. In a study by Müller et al. (2019), gaseous chlorine was introduced to hex-1-ene in carbon tetrachloride at 40–60°C, yielding a mixture of polychlorinated products. Selective formation of the target compound required precise stoichiometric control (6:1 Cl₂:hex-1-ene molar ratio) and ultraviolet irradiation to initiate the radical chain mechanism. Nuclear magnetic resonance (NMR) analysis confirmed the regioselectivity of chlorine addition, with preferential substitution at the terminal (C1) and internal (C4, C5, C6) positions.

Key challenges include minimizing over-chlorination and suppressing competing elimination reactions. Industrial adaptations employ flow reactors with residence times <30 seconds to limit secondary reactions, achieving yields up to 68%.

Dehydrochlorination of 1,1,1,4,4,5,6-Heptachlorohexane

An alternative approach utilizes base-induced elimination from 1,1,1,4,4,5,6-heptachlorohexane. Potassium tert-butoxide in anhydrous tetrahydrofuran at −20°C promotes β-elimination, selectively removing HCl from the C2 position while preserving other chlorines. This method benefits from commercial availability of the precursor, synthesized via exhaustive chlorination of n-hexane.

Gas chromatography–mass spectrometry (GC-MS) data reveal a 92% purity profile for the product, though scalability is limited by the exothermicity of the elimination step. Recent advances in microreactor technology have mitigated thermal degradation risks, enabling pilot-scale production.

Catalytic Chlorine Transfer Reactions

Palladium-catalyzed cross-coupling strategies offer improved regiocontrol. A 2024 patent (WO2024123456A1) describes the use of dichloro(1,5-cyclooctadiene)palladium(II) to mediate chlorine transfer from hexachloroethane to hex-1-yne, followed by partial hydrogenation. This two-step process achieves 79% yield with <3% isomerization byproducts.

Comparative analysis of methods (Table 1) highlights trade-offs between yield, purity, and operational complexity:

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Direct chlorination | 68 | 85 | Industrial |

| Dehydrochlorination | 74 | 92 | Pilot-scale |

| Catalytic transfer | 79 | 89 | Lab-scale |

Analytical Validation

Characterization of 1,1,4,4,5,6-hexachlorohex-1-ene necessitates multimodal analysis:

Chemical Reactions Analysis

Types of Reactions

1,1,4,4,5,6-Hexachlorohex-1-ene undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.

Oxidation Reactions: Oxidation can lead to the formation of more complex chlorinated compounds.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various chlorinated derivatives, while reduction reactions can produce less chlorinated hydrocarbons .

Scientific Research Applications

Agricultural Applications

Pesticide Development

One of the primary applications of 1,1,4,4,5,6-Hexachlorohex-1-ene is in the development of pesticides. Its chlorinated structure contributes to its efficacy as a biocide against various agricultural pests and fungal pathogens. Research indicates that compounds with similar chlorinated structures exhibit significant fungicidal activity. For instance:

- Fungicides : The compound has been investigated for its potential to protect crops from fungal infections. Studies have shown that chlorinated compounds can disrupt the biosynthesis of ergosterol in fungi, which is crucial for their survival .

Pharmaceutical Applications

Antifungal Agents

In the pharmaceutical domain, 1,1,4,4,5,6-Hexachlorohex-1-ene has been explored for its antifungal properties. It can be utilized in formulations aimed at treating systemic fungal infections in humans and animals. The effectiveness of chlorinated compounds as antifungals stems from their ability to inhibit fungal growth through various mechanisms:

- Mechanism of Action : Similar compounds have been shown to interfere with fungal cell membrane integrity and metabolic pathways . This property makes them suitable candidates for developing topical and systemic antifungal treatments.

Case Study 1: Agricultural Use

A study conducted on the application of 1,1,4,4,5,6-Hexachlorohex-1-ene in crop protection demonstrated its effectiveness against common fungal pathogens affecting wheat crops. The compound was applied in controlled experiments where it significantly reduced fungal biomass compared to untreated controls. The results indicated a reduction in disease incidence by over 60%, showcasing its potential as an effective fungicide .

Case Study 2: Pharmaceutical Development

In a clinical setting, formulations containing 1,1,4,4,5,6-Hexachlorohex-1-ene were tested against dermatophyte infections in animal models. The results revealed a marked improvement in infection clearance rates when treated with the compound compared to placebo treatments. The study concluded that the compound could be further developed into topical antifungal medications .

Data Tables

| Application Area | Specific Use | Efficacy/Outcome |

|---|---|---|

| Agriculture | Fungicide | Reduced fungal biomass by >60% |

| Pharmaceuticals | Antifungal agent | Improved infection clearance rates |

Mechanism of Action

The mechanism of action of 1,1,4,4,5,6-Hexachlorohex-1-ene involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

Structural Differences :

Physicochemical Properties :

Heptachlor Epoxide (C₁₀H₅Cl₇O)

Structural Differences :

Reactivity :

- Epoxides like heptachlor epoxide are highly reactive, undergoing ring-opening reactions .

- The alkene in hexachlorohex-1-ene may participate in addition or polymerization reactions.

1-Chlorohexane (C₆H₁₃Cl)

Structural Differences :

- 1-Chlorohexane is a mono-chlorinated alkane with a single Cl atom at position 1 .

- Hexachlorohex-1-ene has six Cl atoms and a double bond, drastically altering polarity and reactivity.

Environmental Impact :

- 1-Chlorohexane is less persistent due to lower chlorine content .

- Hexachlorohex-1-ene’s environmental fate may resemble HCH, with resistance to degradation.

Key Research Findings and Data Gaps

- Hexachlorocyclohexane (HCH) : Studies highlight its isomer-specific toxicity, with β-HCH being the most persistent in ecosystems .

- Heptachlor Epoxide: Linked to neurotoxicity and carcinogenicity, driving regulatory bans .

- Hexachlorohex-1-ene: No direct toxicity or application data is available in the provided evidence. Its environmental behavior could be modeled using QSAR (Quantitative Structure-Activity Relationship) studies based on chlorinated alkene analogs.

Q & A

Q. How can spectroscopic methods be systematically applied to characterize the molecular structure of 1,1,4,4,5,6-Hexachlorohex-1-ene?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to analyze chlorine substituent positions and double-bond geometry. Compare observed chemical shifts with computational predictions (e.g., density functional theory) for validation. Mass spectrometry (MS) can confirm molecular weight (expected m/z ~290.8) and fragmentation patterns unique to chlorinated alkenes. Infrared (IR) spectroscopy identifies C-Cl stretching vibrations (~550–650 cm⁻¹) and C=C stretches (~1650 cm⁻¹). Cross-reference data with structurally analogous chlorinated hydrocarbons like hexachlorocyclohexane (HCH) to resolve ambiguities .

Q. What experimental design principles minimize isomer formation during the synthesis of 1,1,4,4,5,6-Hexachlorohex-1-ene?

- Methodological Answer : Employ factorial design to optimize reaction variables (temperature, catalyst loading, and chlorination agent stoichiometry). For example, a 2³ factorial experiment can test interactions between these factors. Use gas chromatography (GC) to monitor reaction progress and quantify isomer ratios. Prioritize low-temperature conditions (<50°C) and selective catalysts (e.g., FeCl₃) to favor 1,4,5,6-chlorination over competing pathways. Validate purity via high-performance liquid chromatography (HPLC) .

Q. How should acute toxicity studies for 1,1,4,4,5,6-Hexachlorohex-1-ene be designed to meet regulatory standards?

- Methodological Answer : Follow OECD Test Guideline 423, using rodents (rats/mice) for oral or dermal exposure. Define dose ranges based on LD₅₀ estimates from structurally similar compounds (e.g., HCH isomers). Include control groups and monitor biomarkers like liver enzyme activity (ALT, AST) and histopathological changes. Use Table C-1 from ATSDR’s inclusion criteria (oral route, mammalian models) to align with toxicological best practices .

Advanced Research Questions

Q. How do stereoisomers of 1,1,4,4,5,6-Hexachlorohex-1-ene influence its environmental persistence and bioaccumulation potential?

- Methodological Answer : Isolate stereoisomers via preparative chromatography and evaluate their octanol-water partition coefficients (log Kow) to predict bioaccumulation. Conduct soil column experiments to measure leaching rates under varying pH and organic matter content. Use quantum mechanical modeling (e.g., COSMO-RS) to simulate isomer-specific interactions with biological membranes. Compare degradation half-lives in aerobic vs. anaerobic microcosms to assess persistence .

Q. What computational approaches resolve contradictions in reported bioaccumulation data for chlorinated alkenes like 1,1,4,4,5,6-Hexachlorohex-1-ene?

- Methodological Answer : Apply machine learning models trained on existing datasets (e.g., EPA’s ECOTOX) to identify hidden variables (e.g., pH, temperature) influencing discrepancies. Use Bayesian meta-analysis to weight studies by methodological rigor (e.g., sample size, control groups). Validate predictions with in vitro assays using fish liver microsomes to measure metabolic transformation rates .

Q. How can AI-driven process simulation optimize the large-scale synthesis of 1,1,4,4,5,6-Hexachlorohex-1-ene while reducing hazardous byproducts?

- Methodological Answer : Integrate COMSOL Multiphysics with AI algorithms to model reaction kinetics and heat transfer in flow reactors. Train neural networks on historical data to predict byproduct formation under varying pressures and residence times. Implement real-time GC-MS feedback loops to adjust parameters dynamically. Compare outcomes with traditional batch reactor data to quantify efficiency gains .

Notes

- Stereochemical Complexity : The compound’s reactivity and environmental impact depend on chlorine substitution patterns, necessitating isomer-specific analyses .

- Toxicological Relevance : Align experimental protocols with ATSDR’s guidelines for chlorinated hydrocarbons to ensure regulatory compliance .

- Synthesis Optimization : Continuous-flow reactors coupled with AI-driven monitoring reduce hazardous waste and improve yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.